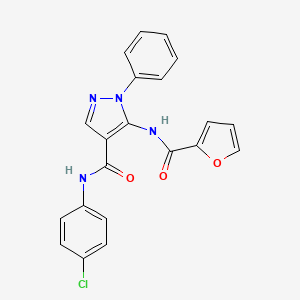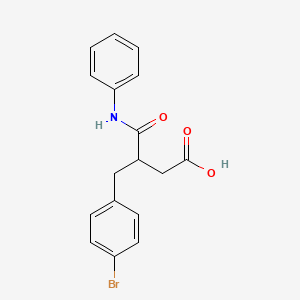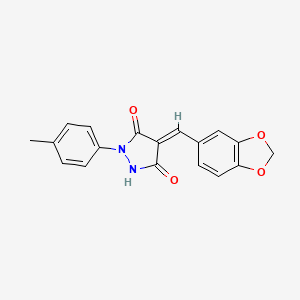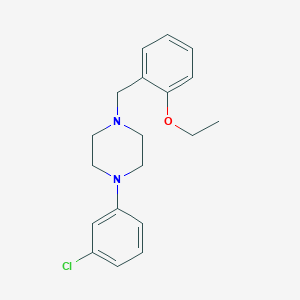
N-(4-chlorophenyl)-5-(2-furoylamino)-1-phenyl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-5-(2-furoylamino)-1-phenyl-1H-pyrazole-4-carboxamide, also known as CPPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPPC is a pyrazole derivative that has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties.
Mecanismo De Acción
The mechanism of action of N-(4-chlorophenyl)-5-(2-furoylamino)-1-phenyl-1H-pyrazole-4-carboxamide is not fully understood. However, it has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It has also been shown to inhibit the activity of AKT, a protein kinase that plays a key role in cell survival and proliferation.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-5-(2-furoylamino)-1-phenyl-1H-pyrazole-4-carboxamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, induce apoptosis in cancer cells, and reduce blood glucose levels. It has also been shown to inhibit the activity of NF-κB and AKT.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chlorophenyl)-5-(2-furoylamino)-1-phenyl-1H-pyrazole-4-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a range of biological activities that make it a potential candidate for the development of therapeutics. However, N-(4-chlorophenyl)-5-(2-furoylamino)-1-phenyl-1H-pyrazole-4-carboxamide also has some limitations. It has low solubility in aqueous solutions, which can make it difficult to work with in certain experiments. It also has not been extensively studied in vivo, which limits our understanding of its potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on N-(4-chlorophenyl)-5-(2-furoylamino)-1-phenyl-1H-pyrazole-4-carboxamide. One potential direction is to further investigate its anti-inflammatory properties and its potential for the treatment of inflammatory diseases. Another potential direction is to investigate its anti-cancer properties and its potential for the development of anti-cancer drugs. Furthermore, future research could focus on investigating the mechanism of action of N-(4-chlorophenyl)-5-(2-furoylamino)-1-phenyl-1H-pyrazole-4-carboxamide and its potential targets. Finally, future research could investigate the bioavailability and pharmacokinetics of N-(4-chlorophenyl)-5-(2-furoylamino)-1-phenyl-1H-pyrazole-4-carboxamide in vivo, which would be essential for its development as a therapeutic agent.
Métodos De Síntesis
N-(4-chlorophenyl)-5-(2-furoylamino)-1-phenyl-1H-pyrazole-4-carboxamide can be synthesized using a multi-step reaction sequence starting from 4-chlorobenzaldehyde, furfural, and phenylhydrazine. The first step involves the condensation of 4-chlorobenzaldehyde and furfural to form 4-(2-furanyl)-3-(4-chlorophenyl)but-3-en-2-one. This intermediate is then reacted with phenylhydrazine to produce N-(4-chlorophenyl)-5-(2-furoylamino)-1-phenyl-1H-pyrazole-4-carboxamide. The final product can be purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-5-(2-furoylamino)-1-phenyl-1H-pyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes N-(4-chlorophenyl)-5-(2-furoylamino)-1-phenyl-1H-pyrazole-4-carboxamide a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
N-(4-chlorophenyl)-5-(2-furoylamino)-1-phenyl-1H-pyrazole-4-carboxamide has also been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells. It has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and prostate cancer. This makes N-(4-chlorophenyl)-5-(2-furoylamino)-1-phenyl-1H-pyrazole-4-carboxamide a potential candidate for the development of anti-cancer drugs.
Furthermore, N-(4-chlorophenyl)-5-(2-furoylamino)-1-phenyl-1H-pyrazole-4-carboxamide has been shown to exhibit anti-diabetic properties by reducing blood glucose levels in diabetic rats. It has been shown to increase insulin sensitivity and improve glucose tolerance. This makes N-(4-chlorophenyl)-5-(2-furoylamino)-1-phenyl-1H-pyrazole-4-carboxamide a potential candidate for the treatment of diabetes.
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-5-(furan-2-carbonylamino)-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN4O3/c22-14-8-10-15(11-9-14)24-20(27)17-13-23-26(16-5-2-1-3-6-16)19(17)25-21(28)18-7-4-12-29-18/h1-13H,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AECVDULLCRUOEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)NC3=CC=C(C=C3)Cl)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(4-chloro-2-nitrophenyl)amino]methylene}-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4977438.png)
![3-(4-methoxybenzyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4977448.png)
![3-({[(1-{[(benzyloxy)carbonyl]amino}-2,2,2-trichloroethyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4977449.png)
![1-[2-(2-methylphenoxy)-3-pyridinyl]-N-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}methanamine](/img/structure/B4977457.png)

![2-(benzyl{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amino)ethanol](/img/structure/B4977467.png)
![methyl (2S*,4S*,5R*)-4-{[ethyl(methyl)amino]carbonyl}-2-isobutyl-1-methyl-5-(3-pyridinyl)-2-pyrrolidinecarboxylate](/img/structure/B4977472.png)
![2-phenylethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4977484.png)

![4,6-dimethoxy-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-pyrimidinamine](/img/structure/B4977493.png)

![ethyl 2-[3-(1,3-benzothiazol-2-ylthio)-2,5-dioxo-1-pyrrolidinyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4977502.png)
![N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-2-phenylacetamide](/img/structure/B4977508.png)